3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Overview
Description
3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid is an organic compound that belongs to the class of carboxylic acids and derivatives It is characterized by the presence of a benzoic acid moiety attached to a pyrrolidine-2,5-dione ring
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with a broad spectrum of biological activity, including anticonvulsant, anti-inflammatory, and bactericidal effects .
Mode of Action
It is suggested that the compound may inhibit calcium currents mediated by cav12 (L-type) channels . This inhibition could potentially alter the function of these channels, leading to the observed biological effects.
Pharmacokinetics
It is noted that the compound revealed high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Based on its suggested mode of action, the compound could potentially alter cellular processes that are regulated by calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid typically involves the cyclocondensation of a substituted benzene derivative with a pyrrolidine-2,5-dione precursor. One common method involves the reaction of a substituted benzene with maleic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione ring to a pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
- 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Comparison: 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid is unique due to its specific benzoic acid moiety, which distinguishes it from other similar compounds. The presence of the benzoic acid group can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRYKGDEGNALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351143 | |
Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60693-31-4 | |
Record name | 3-(2,5-Bis(oxidanylidene)pyrrolidin-1-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060693314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2,5-BIS(OXIDANYLIDENE)PYRROLIDIN-1-YL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U968NU7T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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